![molecular formula C20H19N3O3S B2663163 N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1021021-26-0](/img/structure/B2663163.png)
N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isoquinolin-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as GSK-J4, is a chemical compound that has gained attention in the field of scientific research due to its potential as an epigenetic modulator. This molecule has been shown to have a significant impact on the activity of histone demethylases, which are enzymes that play a crucial role in the regulation of gene expression. In
Applications De Recherche Scientifique
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been recognized for their broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. The review by Danao et al. (2021) serves as a comprehensive reference for researchers, offering insights into the development of novel low-molecular-weight inhibitors for pharmacotherapeutic applications based on the chemical properties and biological activities of isoquinoline and its derivatives (Danao et al., 2021).
Development of Small-Molecule Inhibitors
Research into small-molecule inhibitors, including those derived from isoquinoline scaffolds, has made significant strides in the discovery of new therapeutic agents. Pauls et al. (2001) detailed the systematic development of inhibitors targeting Factor Xa, showcasing the potential of isoquinoline-based compounds as antithrombotic agents. This review highlights the progression from conceptualization to the realization of potent and selectively bioavailable inhibitors (Pauls et al., 2001).
Exploration of CNS Acting Drugs
Saganuwan (2017) conducted a literature search identifying functional chemical groups, including isoquinoline derivatives, as potential lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. The review points to a range of CNS effects, from depression to convulsion, underscoring the versatility and therapeutic promise of these compounds in treating CNS disorders (Saganuwan, 2017).
Antitubercular Activity of Isoquinoline Derivatives
Asif (2014) reviewed the antitubercular activity of various isoquinoline derivatives, demonstrating their efficacy against M. tuberculosis and other non-tuberculous mycobacteria. This research underscores the importance of isoquinoline derivatives in the design of new anti-TB compounds, reflecting their significant role in addressing global health challenges (Asif, 2014).
Propriétés
IUPAC Name |
N-isoquinolin-5-yl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-20(22-19-5-3-4-16-14-21-11-10-18(16)19)15-6-8-17(9-7-15)27(25,26)23-12-1-2-13-23/h3-11,14H,1-2,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNCJWPFFDTGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.